4-[(4-methoxyphenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
4-[(4-methoxyphenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include methoxybenzyl and nitrophenyl groups. The spirocyclic framework imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methoxyphenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process . The reaction conditions often require a copper catalyst, such as copper(I) bromide, and a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methoxyphenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:
- **Reduction
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-20-8-2-17(3-9-20)16-23-14-15-28-21(23)10-12-22(13-11-21)18-4-6-19(7-5-18)24(25)26/h2-9H,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZICYIBRICOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCOC23CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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